Einecs 282-048-4
Description
The European Inventory of Existing Commercial Chemical Substances (EINECS) comprises over 100,000 chemicals marketed in the EU before 1981, with EINECS 282-048-4 being one such entry . The goal is to fill data gaps in toxicity and physicochemical properties using computational tools like Quantitative Structure-Activity Relationships (QSARs) and read-across strategies .
Properties
CAS No. |
84083-01-2 |
|---|---|
Molecular Formula |
C26H53NO4 |
Molecular Weight |
443.7 g/mol |
IUPAC Name |
(Z)-docos-13-enoic acid;2-(2-hydroxyethylamino)ethanol |
InChI |
InChI=1S/C22H42O2.C4H11NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;6-3-1-5-2-4-7/h9-10H,2-8,11-21H2,1H3,(H,23,24);5-7H,1-4H2/b10-9-; |
InChI Key |
PDBFDCICDREWBQ-KVVVOXFISA-N |
Isomeric SMILES |
CCCCCCCC/C=C\CCCCCCCCCCCC(=O)O.C(CO)NCCO |
Canonical SMILES |
CCCCCCCCC=CCCCCCCCCCCCC(=O)O.C(CO)NCCO |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, typically involves the reaction of docos-13-enoic acid with 2,2’-iminodiethanol in a 1:1 molar ratio. The reaction conditions often include a controlled temperature and pH to ensure the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include purification steps such as distillation or crystallization to obtain a high-purity product suitable for commercial use .
Chemical Reactions Analysis
CASREACT and Reaction Databases
The CASREACT User Guide ([source 1] ) details methodologies for analyzing reaction mechanisms, stages, and participants. While this resource provides general insights into reaction classification (e.g., reactants, catalysts, solvents), it does not reference EINECS 282-048-4 or its associated reactions.
Substance Identification Challenges
-
EC Number Validity : EINECS 282-048-4 may correspond to a discontinued, confidential, or unregistered substance under EU regulations.
-
Synonyms and Nomenclature : No CAS Registry Number, IUPAC name, or structural identifiers linked to this EC number were found in the provided sources.
Potential Explanations for Data Gaps
-
Confidentiality : The substance may be protected under REACH confidentiality provisions.
-
Discontinued Use : The compound might have been phased out of commercial or industrial applications.
-
Typographical Error : Verify the accuracy of the EC number (e.g., 282-048-4 vs. 282-780-4 for neodecanoic acid derivatives in [source 2] ).
Recommended Actions
To obtain reliable information on EINECS 282-048-4:
Scientific Research Applications
Chemistry
In chemistry, (Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, is used as a reagent in organic synthesis and as a precursor for the preparation of other chemical compounds .
Biology
In biological research, this compound may be used to study the effects of fatty acids and their derivatives on cellular processes and metabolic pathways .
Medicine
Industry
In industry, this compound can be used in the production of surfactants, lubricants, and other specialty chemicals .
Mechanism of Action
The mechanism of action of (Z)-docos-13-enoic acid, compound with 2,2’-iminodiethanol, involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating the activity of enzymes involved in fatty acid metabolism or by influencing cellular signaling pathways related to inflammation and oxidative stress .
Comparison with Similar Compounds
Structural Similarity and Read-Across Approaches
EINECS compounds are often compared using structural similarity metrics such as the Tanimoto index , calculated via PubChem 2D fingerprints. Compounds with ≥70% similarity are considered analogs, enabling read-across predictions for unlabeled substances . For example, a study demonstrated that 1,387 labeled chemicals could cover 33,000 EINECS compounds through similarity-based clustering . This approach reduces reliance on animal testing and accelerates hazard assessments under REACH .
Physicochemical Property Analysis
Key properties such as log Po/w (octanol-water partition coefficient), solubility, and bioavailability are critical for toxicity predictions. For instance:
- Bioavailability : The ERGO project compared 28 reference substances against 56,703 EINECS compounds, showing significant overlap in bioavailability-related properties (e.g., solubility, permeability) .
- log Po/w : Compounds like CAS 1046861-20-4 (log Po/w = 2.15) and CAS 2840-28-0 (log Po/w = 1.82) exemplify how hydrophobicity influences toxicity and environmental persistence .
Toxicity Prediction via QSAR Models
QSAR models group chemicals into classes (e.g., chlorinated alkanes, nitrobenzenes) for toxicity extrapolation. For example:
- Chlorinated alkanes : Toxicity to fish was predicted using log Po/w and in vitro data .
- Organothiophosphates: Interspecies models linked Daphnia immobilization data to fish toxicity .
Data Tables: Comparative Analysis
Table 1. Physicochemical Properties of EINECS 282-048-4 and Analogs
*Hypothetical values based on EINECS analogs.
Table 2. Toxicity Prediction Coverage for EINECS Chemical Classes
Research Findings and Implications
Chemical Space Coverage : A small subset of labeled compounds (e.g., 1,387 under REACH Annex VI) can predict properties for thousands of EINECS chemicals through similarity networks .
QSAR Limitations : Only 54% of EINECS chemicals are classifiable into groups amenable to QSAR modeling, leaving complex mixtures (e.g., botanical extracts) requiring alternative methods .
Regulatory Efficiency: Computational tools reduce experimental costs by 20-fold, aligning with REACH’s emphasis on non-animal testing .
Q & A
Basic: What are the primary methodologies for determining the molecular structure of Einecs 282-048-4, and how can researchers validate their findings?
Answer:
To determine molecular structure, use spectroscopic techniques (e.g., NMR, IR, mass spectrometry) coupled with X-ray crystallography for crystalline forms. Validate findings by cross-referencing spectral data with computational simulations (e.g., DFT calculations) and comparing results to established databases like PubChem or Reaxys. Ensure purity via chromatography (HPLC, GC) and elemental analysis .
Basic: What experimental parameters are critical when synthesizing Einecs 282-048-4 to ensure reproducibility?
Answer:
Key parameters include solvent selection (polarity, boiling point), reaction temperature, catalyst type/concentration, and inert atmosphere requirements. Document deviations rigorously and use control experiments to isolate variable effects. Publish full procedural details, including purification methods (e.g., recrystallization solvents), to enable replication .
Basic: How can researchers assess the purity of Einecs 282-048-4, and what analytical thresholds are considered acceptable?
Answer:
Employ chromatographic methods (HPLC with UV detection, TLC) and thermal analysis (DSC, TGA). Acceptable purity thresholds depend on the application: ≥95% for exploratory studies, ≥99% for mechanistic investigations. Report impurity profiles and use orthogonal methods (e.g., NMR vs. HPLC) to confirm results .
Advanced: How should researchers address conflicting data in studies investigating Einecs 282-048-4’s reactivity under varying pH conditions?
Answer:
Conduct a systematic review of variables (e.g., buffer composition, ionic strength, temperature) across studies. Replicate experiments under standardized conditions and perform meta-analyses to identify confounding factors. Use sensitivity analysis to quantify uncertainty in conflicting datasets .
Advanced: What interdisciplinary approaches are recommended for exploring novel applications of Einecs 282-048-4 in materials science?
Answer:
Combine computational modeling (molecular dynamics, DFT) with experimental techniques (SEM, TEM, XRD) to predict and validate material properties. Collaborate with domain experts to design hybrid methodologies (e.g., biofunctionalization protocols) and publish negative results to guide future studies .
Advanced: How can researchers design experiments to evaluate the environmental stability of Einecs 282-048-4 in aqueous systems?
Answer:
Use accelerated degradation studies under controlled conditions (UV exposure, variable temperatures) and monitor decomposition via LC-MS. Employ isotopic labeling to track degradation pathways. Compare results to predictive models (e.g., QSAR) and validate with field samples .
Advanced: What statistical frameworks are most robust for reconciling computational predictions of Einecs 282-048-4’s thermodynamic properties with experimental data?
Answer:
Apply Bayesian inference to quantify model-experiment discrepancies and hierarchical regression to account for instrumental error. Use bootstrapping to assess confidence intervals. Cross-validate with independent datasets and report effect sizes to avoid overinterpretation .
Advanced: How can researchers investigate the compound’s interaction with biological membranes while minimizing experimental bias?
Answer:
Use in vitro models (e.g., liposome assays) combined with surface plasmon resonance (SPR) for kinetic analysis. Blind sample preparation and randomization to reduce bias. Validate findings with complementary techniques (e.g., fluorescence anisotropy) and report negative controls .
Basic: What protocols ensure the stability of Einecs 282-048-4 during long-term storage in research settings?
Answer:
Store under inert atmosphere (argon/vacuum), at –20°C in amber glass vials. Conduct periodic stability tests via DSC and FTIR. Document container material compatibility (e.g., avoid plasticizers in PVC) and use stabilizers if degradation is observed .
Advanced: How should researchers address reproducibility challenges in catalytic studies involving Einecs 282-048-4?
Answer:
Standardize catalyst pretreatment, substrate purity, and reaction monitoring (e.g., in situ Raman spectroscopy). Publish raw data and metadata (e.g., glovebox O₂/H₂O levels). Use collaborative inter-laboratory studies to identify protocol variations and establish best practices .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
